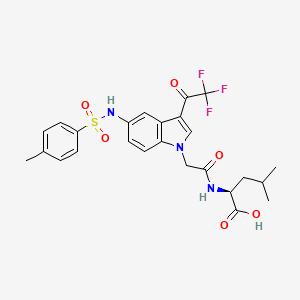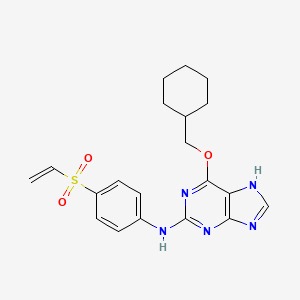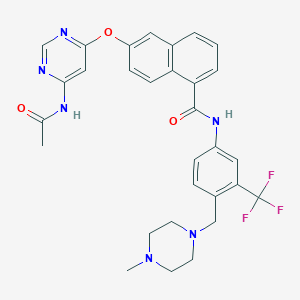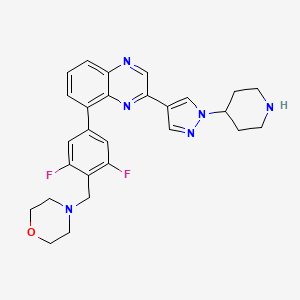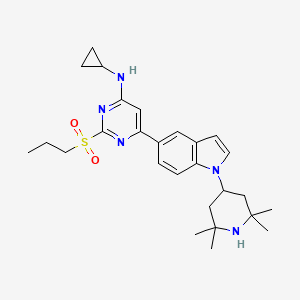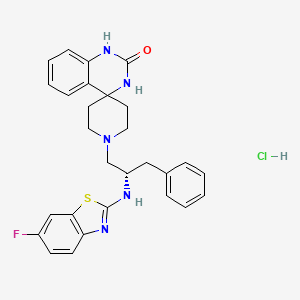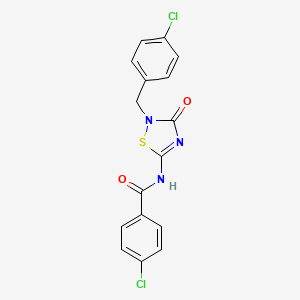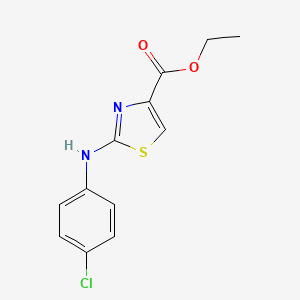
Opicapone
概要
説明
オピカポンは、パーキンソン病の補助療法として使用される医薬品です。オピカポンは、カテコール-O-メチルトランスフェラーゼ(COMT)酵素の強力で可逆的な末梢作用型阻害剤です。この酵素は、ドーパミンを含むさまざまなカテコールアミンの分解に関与しています。 COMTを阻害することにより、オピカポンはパーキンソン病の一般的な治療法であるレボドパの効果を長く保ち、運動機能を改善し、患者の運動機能の変動を軽減するのに役立ちます .
科学的研究の応用
Opicapone is primarily used in the field of medicine, particularly for the treatment of Parkinson’s disease. It is used as an adjunctive therapy to levodopa and dopa decarboxylase inhibitors in adults with Parkinson’s disease experiencing end-of-dose motor fluctuations. The compound has been shown to improve motor function and reduce the duration of “off” episodes in patients .
In addition to its medical applications, this compound is also used in scientific research to study the mechanisms of catechol-O-methyltransferase inhibition and its effects on dopamine metabolism. This research has implications for the development of new treatments for Parkinson’s disease and other neurological disorders .
作用機序
オピカポンは、カテコール-O-メチルトランスフェラーゼ酵素を阻害することで作用を発揮します。この酵素は、ドーパミン前駆体であるレボドパの分解に関与しています。この酵素を阻害することで、オピカポンはレボドパの利用可能性を高め、より多くのレボドパが脳に到達し、ドーパミンに変換されるようになります。 これにより、脳内のドーパミンレベルが回復し、運動機能が改善され、パーキンソン病の症状が軽減されます .
類似化合物の比較
オピカポンは、エンタカポンやトルカポンなどの他のカテコール-O-メチルトランスフェラーゼ阻害剤と似ています。オピカポンには、いくつかの独自の特性があります。
効力: オピカポンは、エンタカポンやトルカポンと比較して、カテコール-O-メチルトランスフェラーゼのより強力な阻害剤です。
作用時間: オピカポンは、エンタカポンやトルカポンが1日に複数回投与が必要なのに対し、作用時間が長いため、1日1回の投与で済みます。
安全性プロファイル: オピカポンは、肝毒性との関連が報告されているトルカポンと比較して、副作用が少なく、安全性のプロファイルが優れています
類似の化合物には以下が含まれます。
エンタカポン: パーキンソン病の治療に使用される、別のカテコール-O-メチルトランスフェラーゼ阻害剤です。
トルカポン: 中枢および末梢作用を有するカテコール-O-メチルトランスフェラーゼ阻害剤であり、パーキンソン病の治療にも使用されます.
オピカポンは、効力、作用時間、安全性の独自の組み合わせにより、パーキンソン病の管理に有効な選択肢となっています。
Safety and Hazards
Opicapone was found to be safe and well-tolerated, with frequencies of treatment-emergent adverse events similar to placebo . The most common side effects reported were dyskinesia and dry mouth . Serious adverse events considered at least possibly related to this compound were reported for 1.4% of patients .
将来の方向性
生化学分析
Biochemical Properties
Opicapone interacts with the enzyme catechol-o-methyltransferase (COMT), which is involved in the breakdown of various catecholamines including dopamine . By inhibiting COMT, this compound prolongs the half-life of levodopa, increasing its bioavailability and reducing the peripheral ups and downs of levodopa in plasma .
Cellular Effects
This compound influences cell function by blocking the peripheral degradation of L-Dopa mediated by COMT . This results in an increase in the levels of dopamine in the parts of the brain that control movement and coordination . It enhances the effects of levodopa, a copy of the neurotransmitter dopamine that can be taken by mouth .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking an enzyme that is involved in the breakdown of levodopa in the body called catechol-O-methyltransferase (COMT) . It is peripherally selective and does not inhibit COMT in the brain . As a result of its COMT inhibition, levodopa remains active for longer .
Temporal Effects in Laboratory Settings
The beneficial effects of adjunctive this compound on motor fluctuations were maintained during 1 year of treatment in open-label extension studies . These improvements were noninferior to those with entacapone .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the search results, it is known that this compound has a long duration of action: following administration of a 50 mg dose, COMT inhibition lasted for more than 24 hours .
Metabolic Pathways
This compound can be metabolized through different pathways, such as sulfation, methylation (by COMT), reduction, glucuronidation, and glutathione conjugation . Among them, sulfation is the primary metabolic pathway and BIA 9-1103 (this compound sulfate) is the major metabolite (inactive) of this compound .
Transport and Distribution
It is known that this compound is a peripherally-acting COMT inhibitor .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. It is known that this compound is peripherally selective and does not inhibit COMT in the brain .
準備方法
オピカポンの合成には、いくつかの段階が含まれます。一例として、N,N'-ジメチルホルムアミド中、N,N'-カルボニルジイミダゾール存在下で、3,4-ジベンジルオキシ-5-ニトロ安息香酸と(Z)-2,5-ジクロロ-N'-ヒドロキシ-4,6-ジメチルニコチニミドアミドを縮合させる方法があります。その後、粗縮合中間体をテトラヒドロフラン中でテトラブチルアンモニウムフルオリドで処理して環化することにより、1,2,4-オキサジアゾール誘導体を生成します。 この誘導体は、ジクロロメタンとジエチルエーテルの混合物で沈殿させて精製し、イソプロピルアルコールで再結晶化します .
化学反応の分析
オピカポンは、次のようないくつかの種類の化学反応を起こします。
酸化: オピカポンは、酸化されてさまざまな代謝物を生成することがあります。
還元: また、特に代謝される肝臓では、還元反応を起こすこともあります。
置換: この化合物は、特にニトロ基とクロロ基に関与する置換反応に参加できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 これらの反応から生成される主な生成物は、一般的には体から排泄される代謝物です .
科学研究への応用
オピカポンは、主に医学の分野、特にパーキンソン病の治療に使用されます。オピカポンは、パーキンソン病患者の投与終了時の運動機能の変動に対処するため、レボドパとドパ脱炭酸酵素阻害剤の補助療法として使用されます。 この化合物は、患者の運動機能を改善し、”オフ”期間を短縮することが示されています .
医療への応用に加えて、オピカポンは、カテコール-O-メチルトランスフェラーゼ阻害のメカニズムとそのドーパミン代謝への影響を研究するために、科学研究でも使用されています。 この研究は、パーキンソン病やその他の神経疾患に対する新しい治療法の開発に役立つ可能性があります .
類似化合物との比較
Opicapone is similar to other catechol-O-methyltransferase inhibitors such as entacapone and tolcapone. it has several unique features:
Potency: this compound is a more potent inhibitor of catechol-O-methyltransferase compared to entacapone and tolcapone.
Duration of Action: this compound has a longer duration of action, allowing for once-daily dosing, whereas entacapone and tolcapone require multiple doses per day.
Safety Profile: This compound has a better safety profile with fewer side effects compared to tolcapone, which has been associated with liver toxicity
Similar compounds include:
Entacapone: Another catechol-O-methyltransferase inhibitor used in the treatment of Parkinson’s disease.
This compound’s unique combination of potency, duration of action, and safety makes it a valuable option for the management of Parkinson’s disease.
特性
IUPAC Name |
5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOADIZOVZTJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026417 | |
| Record name | Opicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
minimal | |
| Record name | Opicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa. | |
| Record name | Opicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923287-50-7 | |
| Record name | Opicapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPICAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


